molecular formula C22H22N2O2S B1403191 (R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one CAS No. 1338540-81-0

(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one

Cat. No. B1403191
CAS RN: 1338540-81-0
M. Wt: 378.5 g/mol
InChI Key: WGYWHJPQFQGLOQ-ZDUSSCGKSA-N
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Description

The compound appears to contain a dimethylamino group, a phenyl group, and a thieno[2,3-c]quinolin-4(5H)-one group . The dimethylamino group is a functional group consisting of a nitrogen atom attached to two methyl groups and one other group . The phenyl group is a functional group made up of a six-membered aromatic ring, minus one hydrogen, allowing it to bond to other atoms . Thieno[2,3-c]quinolin-4(5H)-one is a heterocyclic compound, but specific information about this group was not found in the search results.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the dimethylamino group might be basic, and the thieno[2,3-c]quinolin-4(5H)-one group might participate in aromatic electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might have certain solubility characteristics based on the functional groups present .

Scientific Research Applications

Cancer Research

This compound may serve as an inhibitor for certain protein kinases involved in cell signaling pathways. For example, it could be structurally similar to compounds that inhibit PI3K-alpha , a kinase that plays a critical role in the cell DNA-damage response and is a target for anticancer drug development . By inhibiting PI3K-alpha, this compound could potentially be used to study cancer cell proliferation and survival.

Drug Development

The structural features of this compound, particularly the presence of a dimethylamino group, suggest it could be used as a building block in organic synthesis . This makes it valuable for the development of new pharmaceuticals, especially those targeting neurological disorders where such moieties are often beneficial.

Safety And Hazards

The safety and hazards associated with this compound would depend on its structure and properties. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve determining its structure, synthesizing it, studying its reactivity, and investigating its potential uses .

properties

IUPAC Name

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-13(12-24(2)3)14-4-6-15(7-5-14)19-18(25)9-8-17-20(19)16-10-11-27-21(16)22(26)23-17/h4-11,13,25H,12H2,1-3H3,(H,23,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYWHJPQFQGLOQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(C)C)C1=CC=C(C=C1)C2=C(C=CC3=C2C4=C(C(=O)N3)SC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one
Reactant of Route 2
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one
Reactant of Route 4
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one
Reactant of Route 5
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one
Reactant of Route 6
(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one

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